![molecular formula C11H17NO B2643170 3-(Benzylamino)butan-1-ol CAS No. 98014-58-5](/img/structure/B2643170.png)
3-(Benzylamino)butan-1-ol
Overview
Description
3-(Benzylamino)butan-1-ol is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 . It is also known by other synonyms such as 3-(Benzylamino)-1-butanol and 1-Butanol, 3-[(phenylmethyl)amino]- .
Synthesis Analysis
A chiral 1,2-amino alcohol derivative, (S)- (+)-2- (N-benzylamino)butan-1-ol (BAB), was synthesized from its Schiff base by catalytic hydrogenation over palladium on carbon, in various solvents (toluene, methanol, hexane, dichloromethane, tetrahydrofuran, ethyl acetate), under mild conditions (room temperature, atmospheric pressure) .Molecular Structure Analysis
The molecular structure of 3-(Benzylamino)butan-1-ol consists of a butanol backbone with a benzylamino group attached to the third carbon .Physical And Chemical Properties Analysis
3-(Benzylamino)butan-1-ol has a boiling point of 173-174 °C (at a pressure of 23 Torr) and a predicted density of 1.004±0.06 g/cm3 . Its pKa value is predicted to be 14.96±0.10 .Scientific Research Applications
Chiral Resolution and Catalytic Applications
3-(Benzylamino)butan-1-ol (BAB) is utilized in the synthesis of chiral compounds and has applications in catalysis. Hegedüs et al. (2015) described the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB) from its Schiff base by catalytic hydrogenation over palladium. This compound is a resolving agent for preparing optically active cyclopropanecarboxylic acids, highlighting its significance in stereochemistry and catalysis (Hegedüs et al., 2015).
Chemical Analysis and Identification
The analytical characterization of compounds, including those related to 3-(Benzylamino)butan-1-ol, is vital in various fields like forensics and pharmaceuticals. Liu et al. (2022) conducted a study for the analytical characterization of several cathinones and amphetamine derivatives, including 2-(benzylamino)-1-phenylheptan-1-one, using advanced techniques like ultra-high-performance liquid chromatography and gas chromatography (Liu et al., 2022).
Membrane Transport and Separation Processes
BAB derivatives play a role in membrane technologies, impacting the transport properties of various substances. Vopička et al. (2010) focused on the sorption and desorption kinetics of butan-1-ol vapor in poly(dimethylsiloxane)–benzyl-3-butylimidazolium tetrafluoroborate membranes. Their work contributes to understanding the diffusion coefficients and equilibrium concentrations in membrane-based separation processes (Vopička et al., 2010).
Benzylation in Organic Synthesis
In organic synthesis, BAB derivatives are used as intermediates and catalysts. Keramane et al. (2001) investigated the benzylation of optically active aliphatic alcohols, including butan-2-ol, catalyzed by bismuth (III) bromide. This study provided insights into the stereochemistry and mechanistic aspects of etherification reactions (Keramane et al., 2001).
properties
IUPAC Name |
3-(benzylamino)butan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(7-8-13)12-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGQWKBWKAFSBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98014-58-5 | |
Record name | 3-(benzylamino)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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